
L-Cysteinyl-L-seryl-L-methionyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-seryl-L-methionyl-L-cysteine is a peptide composed of four amino acids: cysteine, serine, methionine, and another cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-seryl-L-methionyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to facilitate the attachment of the first amino acid.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: Protecting groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the desired yield, purity, and cost considerations .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-seryl-L-methionyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Cysteinyl-L-seryl-L-methionyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery and enzyme inhibition.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-seryl-L-methionyl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can form disulfide bonds, influencing protein folding and stability. It may also interact with enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- L-Cysteinyl-L-seryl-L-methionyl-L-alanine
- L-Cysteinyl-L-seryl-L-methionyl-L-glycine
- L-Cysteinyl-L-seryl-L-methionyl-L-valine
Uniqueness
L-Cysteinyl-L-seryl-L-methionyl-L-cysteine is unique due to the presence of two cysteine residues, which can form disulfide bonds, enhancing its stability and functional versatility. This distinguishes it from similar peptides that lack multiple cysteine residues .
Properties
CAS No. |
672936-78-6 |
|---|---|
Molecular Formula |
C14H26N4O6S3 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C14H26N4O6S3/c1-27-3-2-8(12(21)18-10(6-26)14(23)24)16-13(22)9(4-19)17-11(20)7(15)5-25/h7-10,19,25-26H,2-6,15H2,1H3,(H,16,22)(H,17,20)(H,18,21)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
HDJDUAQXIGQUPW-XKNYDFJKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
Canonical SMILES |
CSCCC(C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


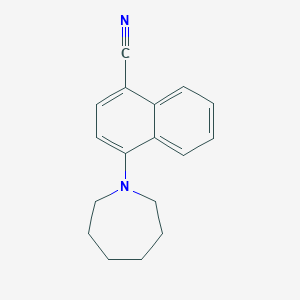
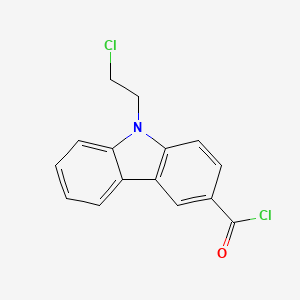
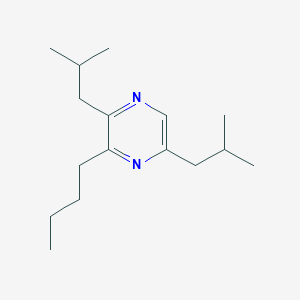
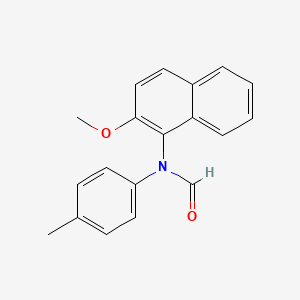
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)

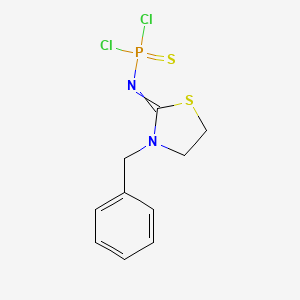
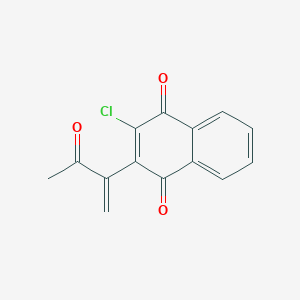
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)


![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
